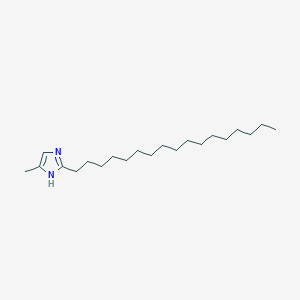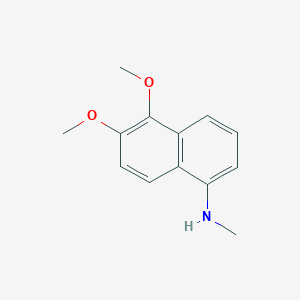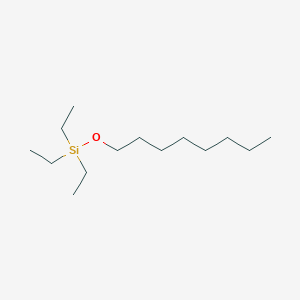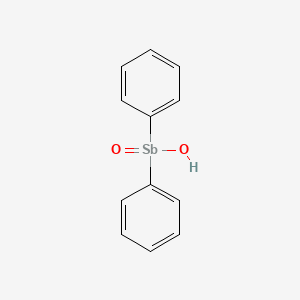
Hydroxy(diphenyl)stibane oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(diphenyl)stibane oxide is an organometallic compound containing antimony, oxygen, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxy(diphenyl)stibane oxide can be synthesized through several methods. One common approach involves the reaction of diphenylstibine with hydrogen peroxide under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy(diphenyl)stibane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced back to diphenylstibine under specific conditions.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds.
Reduction: Diphenylstibine.
Substitution: Various substituted antimony compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hydroxy(diphenyl)stibane oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of hydroxy(diphenyl)stibane oxide involves its interaction with molecular targets such as enzymes and cellular components. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its biological activity is often attributed to its ability to generate reactive oxygen species and induce oxidative stress in target cells.
Comparación Con Compuestos Similares
Hydroxy(diphenyl)stibane oxide can be compared with other similar compounds such as:
Diphenylstibine: The parent compound, which lacks the hydroxyl and oxide groups.
Triphenylstibine oxide: A related compound with three phenyl groups instead of two.
Hydroxy(diphenyl)arsane oxide: A similar compound containing arsenic instead of antimony.
Uniqueness
This compound is unique due to its specific combination of antimony, oxygen, and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
22811-63-8 |
|---|---|
Fórmula molecular |
C12H11O2Sb |
Peso molecular |
308.97 g/mol |
Nombre IUPAC |
diphenylstibinic acid |
InChI |
InChI=1S/2C6H5.H2O.O.Sb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;1H2;;/q;;;;+1/p-1 |
Clave InChI |
OBEVPMODLFYDMV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sb](=O)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)

![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)
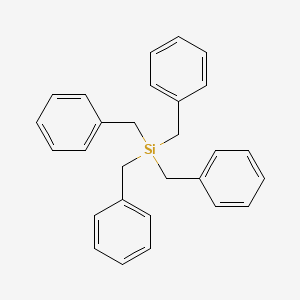
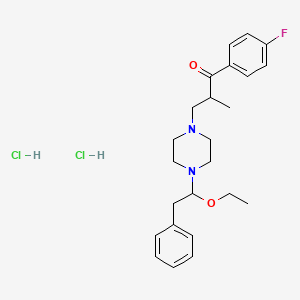
![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)

